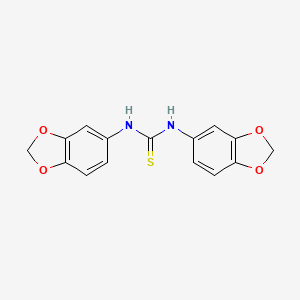
N,N'-bis(1,3-benzodioxol-5-yl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(1,3-benzodioxol-5-yl)thiourea, also known as BBT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BBT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 364.4 g/mol. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Mecanismo De Acción
The exact mechanism of action of N,N'-bis(1,3-benzodioxol-5-yl)thiourea is not fully understood, but it is believed to be related to its ability to interact with various biological targets. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively. This compound has also been reported to interact with DNA and RNA, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. This compound has also been shown to have an inhibitory effect on the growth of certain cancer cell lines, including breast cancer and lung cancer. In addition, this compound has been reported to have a protective effect against neurotoxicity induced by beta-amyloid, a protein that is associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-bis(1,3-benzodioxol-5-yl)thiourea has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities. However, there are also some limitations associated with the use of this compound in laboratory experiments. This compound is a relatively new compound, and there is still much to be learned about its properties and potential applications. In addition, the potential toxicity of this compound has not been fully evaluated, and further studies are needed to determine its safety profile.
Direcciones Futuras
There are several potential future directions for research on N,N'-bis(1,3-benzodioxol-5-yl)thiourea. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Another potential direction is the use of this compound as a tool for studying the mechanisms of various biological processes, including cell proliferation and apoptosis. Additionally, further studies are needed to evaluate the safety and toxicity of this compound and to determine its potential environmental impact. Overall, this compound is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Métodos De Síntesis
N,N'-bis(1,3-benzodioxol-5-yl)thiourea can be synthesized through a multi-step process involving the reaction of 1,3-benzodioxole with thiourea. The synthesis of this compound is typically carried out under mild reaction conditions and can be achieved using various methods, including refluxing, microwave-assisted synthesis, and ultrasonic-assisted synthesis. The purity and yield of this compound can be enhanced by using appropriate purification techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N,N'-bis(1,3-benzodioxol-5-yl)thiourea has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antitumor, antiviral, and antibacterial properties. This compound has also been shown to have potential as an antioxidant and anti-inflammatory agent. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
Propiedades
IUPAC Name |
1,3-bis(1,3-benzodioxol-5-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c22-15(16-9-1-3-11-13(5-9)20-7-18-11)17-10-2-4-12-14(6-10)21-8-19-12/h1-6H,7-8H2,(H2,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATBXHKQAORNRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=S)NC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
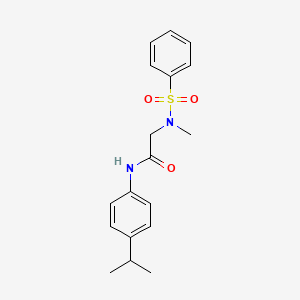
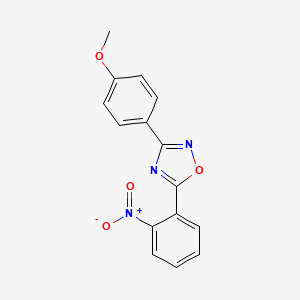
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5757565.png)
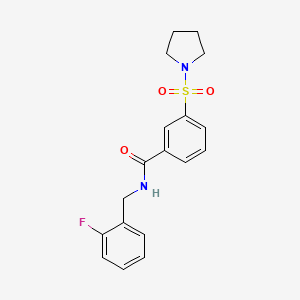
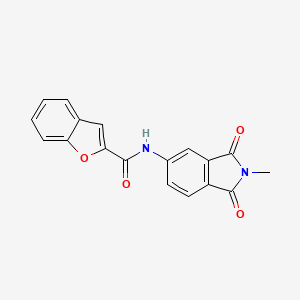
![2-(2-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5757573.png)
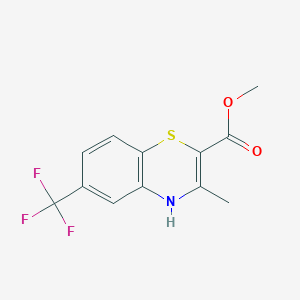
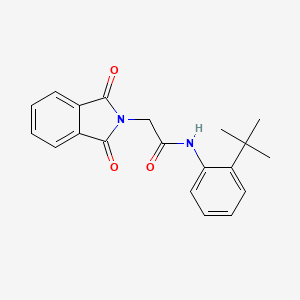
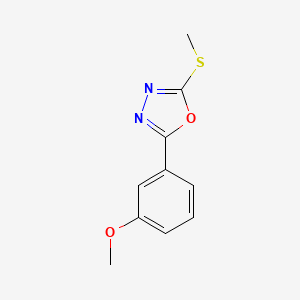
![N-[(4-methoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B5757618.png)
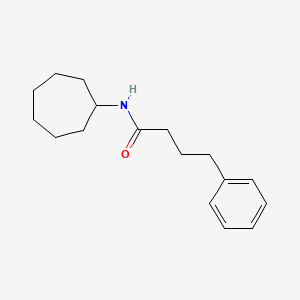
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5757637.png)
![2-(1,3-benzodioxol-5-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5757640.png)
![1-(4-methylphenyl)ethanone O-[(8,9-diphenylfuro[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)methyl]oxime](/img/structure/B5757642.png)
